molecular formula C20H17N3O5 B2663496 (E)-2-cyano-3-(3,4-dimethylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1181466-85-2

(E)-2-cyano-3-(3,4-dimethylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2663496
CAS No.: 1181466-85-2
M. Wt: 379.372
InChI Key: GYSONRBZQHRRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(3,4-dimethylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide ( 1181466-85-2) is a high-purity synthetic organic compound provided for advanced chemical and pharmaceutical research. This compound features a benzodioxin core system and a dimethylphenyl group connected via a prop-2-enamide bridge with a cyano functional group, creating a conjugated molecular structure with potential as a donor–π–acceptor (D-π-A) system. Such push-pull architectures are known to exhibit interesting photophysical properties, making them valuable for applications in materials science, including the development of organic light-emitting devices (OLEDs), fluorescent sensors, and nonlinear optical materials . The compound has a molecular formula of C20H17N3O5 and a molecular weight of 379.37 g/mol . It displays predicted physicochemical properties including a density of 1.382±0.06 g/cm³ at 20 °C, a boiling point of 617.8±55.0 °C, and a pKa of 8.85±0.20 . Its structure includes a benzodioxane moiety, a common pharmacophore in medicinal chemistry, and a nitro group which can be instrumental in studying drug-receptor interactions. The presence of the (E)-configured double bond in the propenamide linker is crucial for maintaining the planar conformation necessary for its electronic properties and potential biological activity . This product is intended for research and development purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-12-3-4-14(7-13(12)2)8-15(11-21)20(24)22-16-9-18-19(28-6-5-27-18)10-17(16)23(25)26/h3-4,7-10H,5-6H2,1-2H3,(H,22,24)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSONRBZQHRRKW-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(3,4-dimethylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyano group, a prop-2-enamide backbone, and a nitro-substituted benzodioxin moiety. Its structural complexity suggests multiple interaction points with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Effects : Studies show that modifications to the compound can enhance its cytotoxic properties against tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death in malignant cells .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.

Case Studies

  • In Vitro Studies : A study investigating the compound's effects on laryngeal carcinoma cells demonstrated significant antiproliferative activity. The results indicated that the compound could serve as a lead for developing new anticancer agents targeting resistant cell lines .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups in similar compounds has been shown to enhance their biological activity. This insight could guide further modifications of this compound for improved efficacy .

Data Tables

Biological ActivityEffectReference
CytotoxicityHigh against tumor cells
Apoptosis InductionInduces ROS leading to cell death
Anti-inflammatoryPotential inhibition of cytokines

Comparison with Similar Compounds

Critical Analysis

  • Gaps in Evidence: No direct studies on the target compound limit authoritative comparisons.
  • Methodological Constraints : Computational tools like SHELX or docking studies could theoretically model the compound’s behavior, but experimental validation is absent.

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